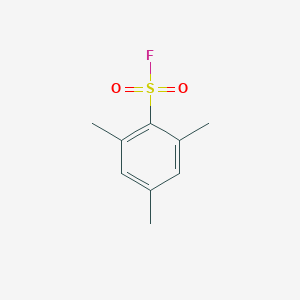

2,4,6-Trimethylbenzenesulfonyl fluoride

Description

Overview of Sulfonyl Fluorides in Modern Organic Chemistry

Sulfonyl fluorides are a class of organic compounds characterized by a sulfonyl group (-SO2-) bonded to a fluorine atom and an organic substituent. For decades, they were regarded primarily as stable and less reactive counterparts to the more common sulfonyl chlorides. ccspublishing.org.cn This perception stemmed from the inherent strength of the sulfur-fluorine (S-F) bond, which makes sulfonyl fluorides remarkably stable, resistant to hydrolysis, and compatible with a wide range of harsh reaction conditions. ccspublishing.org.cnmdpi.com

However, this balance of stability and latent reactivity is precisely what has propelled them into the spotlight of modern chemical research. researchgate.netsemanticscholar.org The turning point was the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry by K. Barry Sharpless and coworkers in 2014, a new generation of "click chemistry". scripps.eduuga.edu SuFEx reactions are characterized by the efficient, metal-free, and highly reliable formation of linkages by reacting sulfonyl fluorides with nucleophiles. nih.govsigmaaldrich.com This discovery unlocked the vast potential of sulfonyl fluorides as versatile "connective" hubs in chemical synthesis, materials science, and drug discovery. researchgate.netsigmaaldrich.com

Beyond SuFEx, sulfonyl fluorides are now recognized as privileged "warheads" in chemical biology and medicinal chemistry. semanticscholar.orgacs.org They can act as covalent probes to selectively modify nucleophilic amino acid residues—such as tyrosine, lysine (B10760008), serine, and histidine—in proteins, enabling detailed studies of protein function and the development of targeted covalent inhibitors. acs.orgenamine.net

Historical Trajectory of Research on Arylsulfonyl Fluorides

While the surge in interest is recent, the chemistry of arylsulfonyl fluorides dates back nearly a century. The unique stability and reactivity of these compounds were first recognized in the 1920s. ccspublishing.org.cn Early synthetic methods focused on halogen exchange reactions. The most conventional approach for preparing arylsulfonyl fluorides was the nucleophilic fluorination of the corresponding, more accessible arylsulfonyl chlorides using a fluoride salt. acs.org

Significant methodological improvements appeared over the years. In 1977, a more efficient method was reported using potassium fluoride in the presence of 18-crown-6 ether to enhance the nucleophilicity of the fluoride ion. mdpi.com Despite these advances, arylsulfonyl fluorides remained somewhat of a niche functional group.

The landscape changed dramatically with the advent of SuFEx click chemistry in 2014. uga.edu This conceptual breakthrough redefined sulfonyl fluorides from being simply stable analogues of other sulfonyl halides to being key players in modular synthesis. sigmaaldrich.com This renaissance has spurred the development of a plethora of new synthetic methods, including transition-metal-catalyzed processes and electrochemical approaches, to access these valuable compounds from a wider range of starting materials like aryl halides, thiols, and boronic acids. mdpi.comsemanticscholar.orgorganic-chemistry.org

Specific Academic Relevance of 2,4,6-Trimethylbenzenesulfonyl Fluoride

Within the broad class of arylsulfonyl fluorides, the substitution pattern on the aromatic ring plays a critical role in modulating the compound's properties. The this compound, also known as mesitylenesulfonyl fluoride, is of particular academic interest primarily due to its enhanced stability. acs.orgnih.gov

A key challenge in the application of sulfonyl fluorides, particularly in biological and medicinal contexts like PET imaging, is their potential for metabolic defluorination. acs.orgnih.gov Research into the in vitro metabolic stability of various arylsulfonyl fluorides has shown that both electronic and steric factors significantly influence the stability of the S-F bond. acs.orgnih.govsemanticscholar.org A 2023 study systematically investigated a series of 14 model arylsulfonyl fluorides and found that 2,4,6-trisubstituted compounds displayed the highest stability in rat serum. acs.orgnih.gov

The methyl groups at the 2- and 6- (ortho) positions of this compound provide significant steric hindrance around the sulfonyl fluoride moiety. This steric shield protects the electrophilic sulfur atom from nucleophilic attack by water or metabolic enzymes, thereby increasing its resistance to hydrolysis and defluorination. acs.orgnih.gov

| Substitution Pattern | Relative Stability in Rat Serum | Key Influencing Factor |

|---|---|---|

| Unsubstituted (Benzenesulfonyl fluoride) | Low | No steric hindrance |

| 4-Substituted (e.g., 4-Methyl) | Moderate | Electronic effects, no ortho-steric hindrance |

| 2,6-Disubstituted (e.g., 2,6-Dimethyl) | High | Significant steric hindrance from two ortho groups |

| 2,4,6-Trisubstituted (e.g., 2,4,6-Trimethyl) | Very High | Maximum steric hindrance and electronic donation |

This interactive table summarizes the general findings on how substitution patterns affect the metabolic stability of arylsulfonyl fluorides, based on the principles discussed in the cited literature. acs.orgnih.gov

Furthermore, the 2,4,6-trimethylbenzenesulfonyl scaffold itself is a valuable building block in medicinal chemistry. For instance, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones, derived from the corresponding sulfonohydrazide, have been synthesized and investigated for their potent antibacterial activities, demonstrating the utility of this sterically hindered aryl backbone in the design of new bioactive agents. researchgate.netnih.govnih.gov

Scope and Significance of Current Research Trends

The field of arylsulfonyl fluoride chemistry is vibrant and rapidly expanding. Current research is pushing boundaries on several fronts. A major focus is the development of novel and more efficient synthetic methodologies. This includes photoredox-catalyzed reactions, electrochemical synthesis, and the use of new sulfur dioxide sources to create sulfonyl fluorides with greater functional group tolerance and under milder conditions. organic-chemistry.orgrsc.orgresearchgate.net These advancements are crucial for late-stage functionalization, allowing for the introduction of the sulfonyl fluoride group into complex molecules at the end of a synthetic sequence. mdpi.com

The applications of SuFEx chemistry continue to broaden. Originally focused on forming S-O bonds, the scope has expanded to include S-N and S-C bond formation, greatly increasing the diversity of accessible molecular architectures. researchgate.net In materials science, SuFEx is being used to create novel polymers with unique properties. ccspublishing.org.cn In drug discovery, the focus is on using sulfonyl fluorides to develop highly selective covalent inhibitors and to rapidly assemble libraries of drug-like molecules for screening. acs.org The exceptional stability of certain arylsulfonyl fluorides, like the 2,4,6-trisubstituted variants, is also being leveraged for the development of next-generation ¹⁸F-radiotracers for Positron Emission Tomography (PET) imaging. nih.gov

Properties

IUPAC Name |

2,4,6-trimethylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJKOBLXPGOYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-98-5 | |

| Record name | 384-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 Trimethylbenzenesulfonyl Fluoride

Strategies for S-F Bond Formation

Halide Exchange Approaches from Sulfonyl Chlorides

A prevalent method for synthesizing sulfonyl fluorides is the substitution of the chloride in sulfonyl chlorides with a fluoride (B91410) ion. acs.orgorganic-chemistry.orgacs.orgorganic-chemistry.org This halide exchange is a fundamental and widely applied strategy. acs.org

Alkali metal fluorides, particularly potassium fluoride (KF), are commonly employed as the fluoride source for this transformation. acs.orgorganic-chemistry.orgacs.org The reaction is often carried out in a biphasic mixture of water and acetone, which has been shown to be a simple, mild, and efficient system for the direct chloride/fluoride exchange. organic-chemistry.orgacs.org This method provides a broad range of sulfonyl fluorides in high yields, typically between 84% and 100%, and is effective for various substrates, including those with heterocyclic, phenol, and aniline (B41778) moieties. organic-chemistry.orgacs.org The reaction generally completes within 2 to 4 hours and is scalable for multigram synthesis without a significant drop in yield or purity. organic-chemistry.org

Potassium bifluoride (KHF₂) is another effective and inexpensive fluoride source. nih.govrsc.org It acts as both a nucleophile and a buffer. nih.gov Other fluoride sources like cesium fluoride (CsF) have also been utilized. rsc.org The choice of fluoride source can influence the reaction's effectiveness, with studies showing that in some systems, KF is more effective than sodium fluoride (NaF) or CsF. researchgate.net

A study demonstrated the synthesis of methanedisulfonyl fluoride from the corresponding sulfonyl chloride via a double halogen exchange using KHF₂ in dry acetonitrile (B52724), achieving a 67% yield over two steps on a 1-mole scale. nih.gov

To enhance the efficiency of the halide exchange reaction, especially when dealing with sparingly soluble alkali metal fluorides in organic solvents, phase transfer catalysts are often employed. nih.govacs.org Quaternary ammonium (B1175870) salts, such as tetra-n-butylammonium bromide (TBAB) and tetramethylammonium (B1211777) chloride (TMAC), are effective in this role. nih.govrsc.orgrsc.org These catalysts facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the sulfonyl chloride is dissolved.

In a one-pot synthesis of sulfonyl fluorides from sulfonates, TBAB was selected for the transformation of sulfonates, while TMAC was used for sulfonic acids, highlighting the tailored application of these catalysts. nih.govrsc.org The use of 5 mol% of TMAC was found to be effective and efficient for the conversion of sulfonic acid to the corresponding sulfonyl fluoride. nih.gov Quaternary ammonium salts are themselves synthesized through a solid-liquid halogen exchange process, often using protic solvents like methanol (B129727) with solid potassium fluoride. huji.ac.il Their structure, particularly the length of the aliphatic chain, can influence their properties and effectiveness as catalysts. nih.gov

The combination of KF with 18-crown-6-ether in acetonitrile is another efficient system that utilizes a phase transfer catalyst to improve the chlorine-fluorine exchange. nih.gov

Oxidation-Fluorination Routes

An alternative to starting from pre-formed sulfonyl chlorides is the direct oxidation and fluorination of sulfur-containing compounds at a lower oxidation state.

The direct conversion of sulfonic acids and their salts to sulfonyl fluorides presents a streamlined approach, avoiding the need to first synthesize sulfonyl chlorides. nih.govrsc.orgresearchgate.net This strategy leverages stable and readily available S(VI) compounds. nih.govresearchgate.net

One-pot procedures have been developed that first convert the sulfonic acid or its salt into a sulfonyl chloride in situ, followed by a halide exchange. nih.govresearchgate.netrsc.org Reagents like cyanuric chloride or trichloroacetonitrile (B146778) are used to generate the sulfonyl chloride intermediate. nih.govrsc.orgnih.govresearchgate.netrsc.org For instance, a facile cascade process transforms sulfonates or sulfonic acids into sulfonyl fluorides using cyanuric chloride and KHF₂ under mild conditions. nih.govrsc.org

Direct deoxyfluorination methods that bypass the sulfonyl chloride intermediate are also available. Thionyl fluoride has been shown to be highly effective for the deoxyfluorination of both aliphatic and aromatic sulfonic acids, with yields of 90–99% achieved in just one hour for sulfonic acid sodium salts. nih.govrsc.orgresearchgate.net Another reagent, Xtalfluor-E®, a bench-stable solid, allows for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides in yields ranging from 41–94%. nih.govrsc.orgresearchgate.net

The table below summarizes the yields of various sulfonyl fluorides synthesized from their corresponding sulfonic acids or salts using thionyl fluoride and Xtalfluor-E®.

| Entry | Starting Material | Reagent | Yield (%) |

| 1 | 4-Methylbenzenesulfonic acid pyridinium (B92312) salt | Thionyl fluoride | 98 |

| 2 | 4-Methylbenzenesulfonic acid sodium salt | Thionyl fluoride/BF₃·OEt₂ | 99 |

| 3 | 4-Methoxybenzenesulfonic acid | Thionyl fluoride | 99 |

| 4 | 4-(tert-Butyl)benzenesulfonic acid | Thionyl fluoride | 99 |

| 5 | 4-Nitrobenzenesulfonic acid | Thionyl fluoride | 91 |

| 6 | Naphthalene-2-sulfonic acid | Thionyl fluoride | 99 |

| 7 | 4-Methylbenzenesulfonic acid | Xtalfluor-E® | 85 |

| 8 | 4-Nitrobenzenesulfonic acid | Xtalfluor-E® | 71 |

| 9 | Pentane-1-sulfonic acid | Xtalfluor-E® | 94 |

Data sourced from a study on the facile synthesis of sulfonyl fluorides from sulfonic acids. nih.gov

A mild and environmentally friendly approach to synthesizing sulfonyl fluorides involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride. acs.orgresearchgate.netnih.govtue.nl This method avoids the use of stoichiometric oxidants and allows for the direct use of widely available starting materials. acs.orgnih.gov The reaction is typically carried out in a biphasic mixture of acetonitrile and aqueous HCl using inexpensive graphite (B72142) and stainless steel electrodes. acs.org

This electrochemical process has a broad substrate scope, accommodating a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. acs.orgnih.gov The reaction proceeds through the anodic oxidation of the thiol to a disulfide, which is then further oxidized. acs.org The presence of radical intermediates has been substantiated, and the process is thought to involve the formation of unstable sulfenyl fluoride and sulfinyl fluoride intermediates. acs.org The main byproduct is the corresponding sulfonic acid, which can arise from the anodic oxidation of disulfides or hydrolysis of the sulfonyl fluoride product. acs.org

A flow chemistry approach has been developed to accelerate this electrochemical synthesis, reducing reaction times from hours in a batch reactor to just minutes in a flow cell. tue.nl

The following table presents the yields of various sulfonyl fluorides synthesized via the electrochemical oxidative coupling of their corresponding thiols.

| Entry | Thiol Substrate | Yield (%) |

| 1 | 4-Methylthiophenol | 78 |

| 2 | 4-(Trifluoromethyl)thiophenol | 85 |

| 3 | 4-Chlorothiophenol | 81 |

| 4 | 2-Mercapto-4,6-dimethylpyrimidine | 74 |

| 5 | Thiophenol | 99 |

| 6 | Benzyl mercaptan | 65 |

| 7 | n-Octanethiol | 51 |

Data sourced from a study on the electrochemical synthesis of sulfonyl fluorides. acs.org

Radical and Photoredox-Mediated Transformations

The advent of photoredox catalysis has revolutionized the synthesis of complex molecules by enabling mild, radical-mediated reaction pathways. nih.gov These methods are particularly effective for constructing sulfonyl fluoride moieties, which are of increasing interest in chemical biology and drug discovery. nih.govnih.gov

A prominent method for synthesizing arylsulfonyl fluorides, including 2,4,6-trimethylbenzenesulfonyl fluoride, involves the photocatalytic conversion of aryl diazonium salts. nih.gov These diazonium salts are readily prepared in a single step from the corresponding anilines, making them convenient and stable starting materials. nih.gov

The transformation is typically induced by visible light in the presence of a photosensitizer, a sulfur dioxide source, and a fluoride source. nih.govresearchgate.net In one established procedure, 2,4,6-trimethylaniline (B148799) is first converted to its diazonium tetrafluoroborate (B81430) salt. This salt then undergoes a photocatalytic reaction using a ruthenium-based photosensitizer, [Ru(bpy)₃]²⁺, which demonstrates good photostability and efficiently facilitates the necessary electron transfer. nih.gov The reaction mechanism involves the photo-excited catalyst reducing the diazonium salt to generate an aryl radical. This radical subsequently reacts with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form an arylsulfonyl radical, which is then trapped by a fluoride source to yield the final product. mdpi.comresearchgate.net

Detailed studies have optimized conditions for this transformation, leading to the successful synthesis of a library of arylsulfonyl fluorides with diverse functional groups. nih.gov For this compound specifically, this method provides a direct and effective synthetic route. nih.gov

Table 1: Photocatalytic Synthesis of this compound from its Diazonium Salt nih.gov

| Parameter | Condition |

| Starting Material | 2,4,6-trimethylbenzenediazonium tetrafluoroborate |

| Photocatalyst | [Ru(bpy)₃]²⁺ (5 mol%) |

| SO₂ Source | DABSO (1.5 equiv) |

| Fluoride Source | Pyridine-HF (1.5 equiv) |

| Solvent | Acetonitrile (0.1 M) |

| Light Source | Kessil Lamp (Blue LED) |

| Temperature | 23 °C |

| Reaction Time | 21 h |

| Isolated Yield | 34% |

The direct generation and utilization of the fluorosulfonyl radical (•SO₂F) is a powerful strategy for introducing the -SO₂F group into organic molecules. nih.gov However, traditional precursors for this radical, such as gaseous chlorosulfonyl fluoride (ClSO₂F), are hazardous and difficult to handle. nih.gov Modern photoredox methods have sought to overcome these limitations by developing stable, solid reagents that can release the •SO₂F radical under mild conditions. nih.gov

One innovative approach involves the use of a bench-stable, crystalline benzimidazolium fluorosulfonate salt. nih.gov This cationic reagent is designed to undergo a single-electron transfer (SET) reduction under photocatalytic conditions. The homolytic cleavage of the relatively weak nitrogen-sulfur bond (bond dissociation energy ≈ 70 kcal/mol) generates the highly reactive fluorosulfonyl radical. nih.gov This radical can then be trapped by various unsaturated hydrocarbons, such as alkenes, to achieve hydrofluorosulfonylation and other difunctionalization reactions, yielding a range of valuable alkyl and alkenyl sulfonyl fluorides. nih.gov This method provides a practical and operationally simple protocol for radical fluorosulfonylation, avoiding the issues associated with gaseous reagents. nih.gov

Metal-Free Synthetic Procedures for Arylsulfonyl Fluorides

The development of metal-free synthetic routes is a key goal in modern chemistry to improve sustainability and reduce costs. For arylsulfonyl fluorides, several metal-free photocatalytic methods have been established. nih.gov These procedures often rely on organo-photocatalysts, which offer an alternative to transition metal complexes. researchgate.net

The first reported metal-free procedure for synthesizing arylsulfonyl fluorides utilizes an organic cyanoarene photocatalyst under blue LED irradiation. mdpi.comnih.gov This method effectively converts aryl diazonium salts into the corresponding arylsulfonyl fluorides using DABSO as the SO₂ source. mdpi.comnih.gov The proposed mechanism begins with the photoinduced reduction of the diazonium salt by the excited organic photocatalyst, which generates an aryl radical. mdpi.com This radical combines with SO₂ (released from DABSO) to form a sulfonyl radical species, which ultimately undergoes nucleophilic fluorination to afford the final product. mdpi.com The reaction shows broad functional group tolerance and is not significantly impeded by steric hindrance. mdpi.comresearchgate.net

Another metal-free approach involves a three-component assembly starting from dibenzothiophenium (DBT) salts, an SO₂ source, and potassium bifluoride (KHF₂) as the fluorine source. nih.gov This photoredox-catalyzed reaction proceeds under mild conditions and demonstrates good yields and wide functional tolerance, making it suitable for late-stage fluorosulfonylation of complex molecules. nih.gov Additionally, a divergent, metal-free protocol has been developed that proceeds through a novel aryl-sulfur bond formation followed by a mild, chemoselective oxidation to yield various arylsulfur(VI) fluorides from a common starting material. nih.gov

Process Optimization and Scale-Up Considerations in the Preparation of this compound

Scaling up photochemical reactions from the laboratory bench to industrial production presents unique challenges, primarily related to light penetration, heat management, and reaction homogeneity. unimi.itnih.gov Traditional batch reactors are often inefficient for large-scale photochemistry because the light cannot penetrate the entire reaction volume, leading to incomplete conversions and side reactions. researchgate.netresearchgate.net

Continuous flow chemistry has emerged as a powerful solution for scaling up photochemical processes. nih.govresearchgate.net Flow reactors, typically constructed from narrow-bore tubing, ensure uniform irradiation of the entire reaction mixture, leading to better process control, higher yields, and improved safety. unimi.itvapourtec.com

Key considerations for process optimization and scale-up include:

Reactor Design: Microreactors or meso-flow reactors provide a high surface-area-to-volume ratio, enhancing light exposure and heat dissipation. unimi.it For industrial production, strategies like "numbering-up" (using multiple reactors in parallel) or "sizing-up" (increasing reactor dimensions) are employed. nih.govresearchgate.net

Light Source: High-powered, monochromatic light sources like LEDs are often preferred for their energy efficiency and ability to be precisely tuned to the absorption maximum of the photocatalyst. researchgate.net

Reaction Conditions: In a flow system, parameters such as residence time, flow rate, temperature, and reactant concentration can be precisely controlled to maximize productivity and minimize byproduct formation. vapourtec.com For example, a photochemical decarboxylation was scaled from a 0.20 mmol batch process requiring 8 hours to a 1.20 mmol flow process with a residence time of only 40 minutes. vapourtec.com

Downstream Processing: Continuous flow systems can be integrated with online monitoring (e.g., in-line NMR or IR) and downstream purification steps, creating a more streamlined and efficient manufacturing process. researchgate.net

Kilogram-scale syntheses using optimized flow or batch processes have been successfully demonstrated, achieving high conversion rates and selectivity, thus validating the industrial viability of these advanced manufacturing techniques. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Product Characterization and Purity Assessment in Research

The unambiguous characterization and purity assessment of this compound are critical for ensuring its quality and suitability for subsequent applications. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose. nih.govorgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H NMR identifies the aromatic and methyl protons, confirming the substitution pattern of the benzene (B151609) ring. nih.gov

¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov

¹⁹F NMR is essential for confirming the presence of the fluorine atom in the sulfonyl fluoride group, with a characteristic chemical shift. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is used to determine the precise molecular weight of the compound, confirming its elemental composition. nih.gov

Chromatography: Chromatographic methods are vital for monitoring reaction progress, purifying the product, and assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of the reaction to determine when the starting materials have been consumed. orgsyn.org

Column Chromatography: Silica gel column chromatography is the standard method for purifying the crude product, separating it from unreacted starting materials, catalysts, and byproducts. nih.govorgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final product with high accuracy.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Typical Findings for this compound nih.gov |

| ¹H NMR | Structural confirmation (Proton environment) | δ 7.03 (s, 2H, Ar-H), 2.64 (s, 6H, o-CH₃), 2.35 (s, 3H, p-CH₃) |

| ¹³C NMR | Structural confirmation (Carbon skeleton) | δ 145.18, 140.21, 131.96, 129.26, 22.51, 21.34 |

| ¹⁹F NMR | Confirmation of -SO₂F group | δ 68.19 (s) |

| HRMS (ESI-MS) | Determination of exact mass and formula | Calculated for [C₉H₁₂FO₂S, M+H]⁺: 203.0542, Found: 203.0543 |

| Column Chromatography | Purification of crude product | Elution with a hexane/ethyl acetate (B1210297) solvent system |

| TLC/HPLC | Reaction monitoring and purity assessment | Determination of R_f value and retention time for purity analysis |

Reactivity and Mechanistic Investigations of 2,4,6 Trimethylbenzenesulfonyl Fluoride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution is a cornerstone of the chemistry of 2,4,6-trimethylbenzenesulfonyl fluoride (B91410), enabling the formation of crucial chemical bonds, such as S-N and S-O, which are fundamental to the synthesis of sulfonamides and sulfonate esters, respectively.

The reaction of 2,4,6-trimethylbenzenesulfonyl fluoride with amines to form sulfonamides is a key transformation. While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, effective catalytic systems have been developed to facilitate this S-N bond formation, even with challenging substrates. chemrxiv.orgtheballlab.comnih.gov

Recent advancements have led to the development of broad-spectrum, catalytic methods for the amidation of sulfonyl fluorides. One highly effective system involves the combined use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). chemrxiv.orgnih.govacs.org

Experimental and mechanistic studies suggest that HOBt acts as an exceptional nucleophilic catalyst, activating the S(VI)-F bond. chemrxiv.org The silicon additive is crucial for enabling low catalyst loadings of HOBt. acs.org The proposed role of the silicon-based reagent is to react with the fluoride ion generated during the reaction, forming a strong Si-F bond, which drives the catalytic cycle forward. nih.gov This dual catalytic system allows the amidation to proceed smoothly, typically providing excellent yields (87-99%). chemrxiv.orgnih.gov

Another approach involves the use of Lewis acids to activate the sulfonyl fluoride. Calcium triflimide [Ca(NTf₂)₂] has been demonstrated to be an effective mediator for the reaction between sulfonyl fluorides and amines, proceeding in good to excellent yields. theballlab.comacs.orgresearchgate.net This method is particularly valuable as it can unlock the reactivity of otherwise stable sulfonyl fluorides under mild conditions. theballlab.comacs.org For many combinations of sulfonyl fluorides and amines, this Lewis acid activation is essential for achieving high yields. theballlab.com

Catalytic Systems for Sulfonamide Synthesis

| Catalytic System | Key Components | Proposed Role of Catalyst | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Organocatalytic System | 1-Hydroxybenzotriazole (HOBt), Silicon Additive (e.g., TMDS) | HOBt acts as a nucleophilic catalyst to activate the S-F bond. Silicon additive acts as a fluoride scavenger. | Room temperature, low catalyst loading (as low as 0.02 mol%). | chemrxiv.org, acs.org, nih.gov |

| Lewis Acid Catalysis | Calcium triflimide [Ca(NTf₂)₂] | Lewis acid activates the sulfonyl fluoride towards nucleophilic attack by the amine. | tert-Amyl alcohol, 60 °C. | acs.org, theballlab.com |

A significant advantage of modern catalytic amidation methods is their high efficiency with sterically demanding substrates. The HOBt/silicon additive system is notably effective for reactions involving sterically hindered sulfonyl fluorides, like this compound, and bulky amines. chemrxiv.orgnih.gov For instance, the synthesis of a derivative of amantadine, a bulky primary amine, was achieved on a multidecagram scale with a very low catalyst loading (0.02 mol%). chemrxiv.orgnih.gov This demonstrates the system's robustness and applicability to challenging molecular architectures.

The calcium triflimide-mediated method also accommodates a wide array of sterically and electronically diverse sulfonyl fluorides and amines. theballlab.comacs.org The ability to successfully couple hindered substrates highlights the value of these catalytic approaches in expanding the synthetic utility of sulfonyl fluorides for accessing complex sulfonamides that are prevalent in pharmaceuticals and agrochemicals. acs.org

The study of solvolysis reactions, where the solvent acts as the nucleophile, provides fundamental insights into the reaction mechanisms of sulfonyl derivatives. For 2,4,6-trimethylbenzenesulfonyl chloride, a close analogue of the fluoride, solvolysis studies have been a subject of mechanistic debate.

Kinetic studies on the solvolysis of 2,4,6-trimethylbenzenesulfonyl chloride have revealed unusually high reaction rates that are not easily explained by a simple bimolecular nucleophilic substitution (Sₙ2) mechanism. beilstein-journals.orgnih.gov This observation led to the proposal that for this sterically hindered, electron-rich arenesulfonyl halide, the reaction may proceed, at least in part, through an ionization (Sₙ1) pathway involving a sulfonyl cation intermediate. beilstein-journals.orgnih.gov This contrasts with simpler arenesulfonyl chlorides (e.g., benzenesulfonyl chloride), whose solvolysis is generally consistent with an Sₙ2 pathway. beilstein-journals.orgnih.gov

However, other investigations present conflicting evidence. Studies of the solvolysis of 2,4,6-trimethylbenzenesulfonyl chloride in highly ionizing solvents like 50% and 97% trifluoroethanol (TFE) in water found no evidence for an Sₙ1 mechanism. beilstein-journals.orgnih.gov The reactions exhibited very negative entropies of activation, which is a characteristic feature of a more ordered, bimolecular transition state (Sₙ2). beilstein-journals.orgnih.govrsc.org The argument is that if a changeover to an Sₙ1 process does not occur even in these highly ionizing media, it is unlikely to happen under milder conditions. beilstein-journals.orgnih.gov

Proposed Mechanisms for Solvolysis of 2,4,6-Trimethylbenzenesulfonyl Chloride

| Proposed Mechanism | Supporting Evidence | Conflicting Evidence | Reference |

|---|---|---|---|

| Partial Sₙ1 Character | Dramatically increased solvolysis rate compared to less substituted analogues, which is not fully rationalized by an Sₙ2 mechanism. | Very negative entropies of activation in highly ionizing solvents, consistent with a bimolecular process. | beilstein-journals.org, nih.gov |

| Bimolecular (Sₙ2) Pathway | Negative entropies of activation. Lack of significant rate acceleration in highly ionizing, non-nucleophilic solvents. | Difficulty in explaining the high reaction rate based solely on steric and electronic effects within an Sₙ2 framework. | beilstein-journals.org, nih.gov, rsc.org |

| Dual Reaction Channels | Analysis of reaction rates and product selectivities in various binary solvent mixtures suggests the operation of more than one reaction pathway. | The precise nature of these channels (e.g., Sₙ1/Sₙ2, or concurrent attack by both solvent components) is complex. | beilstein-journals.org, nih.gov |

The rates of solvolysis for sulfonyl halides are sensitive to the properties of the solvent medium. The extended Grunwald-Winstein equation is a tool used to dissect the influence of solvent ionizing power and solvent nucleophilicity on reaction rates. beilstein-journals.org Studies on the solvolysis of 2,4,6-trimethylbenzenesulfonyl chloride in various aqueous solvent mixtures (including acetone, acetonitrile (B52724), dioxane, ethanol, and methanol) have been analyzed using this approach. beilstein-journals.orgnih.gov Plots of the reaction rates against solvent ionizing power parameters (YCl) were interpreted as giving evidence for two distinct reaction channels, suggesting a complex interplay between the substrate and the solvent components. beilstein-journals.orgnih.gov

The choice of solvent can help distinguish between mechanistic pathways. Highly ionizing but poorly nucleophilic solvents, such as aqueous TFE, are designed to promote Sₙ1 reactions over Sₙ2 reactions. beilstein-journals.orgnih.gov The finding that 2,4,6-trimethylbenzenesulfonyl chloride does not show evidence of an Sₙ1 mechanism in these solvents strongly suggests that solvent nucleophilicity plays a critical role in the transition state, favoring a bimolecular displacement mechanism. beilstein-journals.orgnih.govrsc.org

Solvolysis and Hydrolysis Studies

Comparative Reactivity with Arenesulfonyl Chlorides in Substitution Reactions

The reactivity of arenesulfonyl halides in substitution reactions is significantly influenced by the nature of the halogen atom. A comparison between this compound and its corresponding chloride analogue, 2,4,6-trimethylbenzenesulfonyl chloride, reveals fundamental differences in their stability and reactivity profiles, primarily governed by the properties of the sulfur-halogen bond.

Arenesulfonyl fluorides, including the 2,4,6-trimethylbenzene derivative, are characterized by a strong sulfur-fluorine (S-F) bond. This bond is substantially more robust than the sulfur-chlorine (S-Cl) bond found in arenesulfonyl chlorides. bldpharm.comnih.gov The homolytic bond dissociation energy for the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, which is significantly higher than the approximately 46 kcal/mol for the S-Cl bond in SO₂Cl₂. bldpharm.com This high bond energy imparts greater thermal and chemical stability to sulfonyl fluorides. eurekalert.org Consequently, they are notably resistant to hydrolysis, thermolysis, and reduction. bldpharm.comeurekalert.orgsigmaaldrich.com In contrast, the S-Cl bond in arenesulfonyl chlorides is more susceptible to reductive collapse, which can lead to the formation of sulfur(IV) species and limit the desired substitution pathway. nih.govwesleyan.edu

This inherent stability means that under many conditions, arenesulfonyl fluorides are less reactive than arenesulfonyl chlorides in traditional nucleophilic substitution reactions. However, this lower reactivity can be advantageous, offering a unique stability-reactivity pattern that allows for more selective reactions with specific nucleophiles under controlled activation conditions. eurekalert.org While the S-F bond is strong, the high electronegativity of the fluorine atom renders the sulfur atom in the sulfonyl fluoride group highly electrophilic, a key feature exploited in modern synthetic methodologies. nih.gov

The table below summarizes the key comparative aspects of arenesulfonyl fluorides and chlorides in the context of substitution reactions.

| Feature | Arenesulfonyl Fluorides (e.g., this compound) | Arenesulfonyl Chlorides (e.g., 2,4,6-Trimethylbenzenesulfonyl Chloride) |

| S-Halogen Bond Energy | High (approx. 90.5 kcal/mol for S-F in SO₂F₂) bldpharm.com | Lower (approx. 46 kcal/mol for S-Cl in SO₂Cl₂) bldpharm.com |

| Stability | High; resistant to hydrolysis, thermolysis, and reduction. bldpharm.comeurekalert.org | Lower; sensitive to reductive collapse. nih.govwesleyan.edu |

| General Reactivity | Less reactive under standard conditions, offering latent reactivity. nih.govmonash.edu | More reactive, but less selective. nih.gov |

| Reaction Pathway | Primarily heterolytic cleavage, favoring substitution. sigmaaldrich.com | Prone to both heterolytic and homolytic cleavage. bldpharm.com |

| Selectivity | High chemoselectivity for sulfonylation products. sigmaaldrich.com | Can lead to side reactions due to higher reactivity and instability. nih.gov |

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful, next-generation "click chemistry" transformation. nih.govsigmaaldrich.com Introduced by K. Barry Sharpless and coworkers, SuFEx leverages the unique balance of stability and "clickable" reactivity inherent to compounds containing a sulfur(VI)-fluoride bond. nih.govmonash.edu The core principle of SuFEx is the highly efficient and selective reaction of a sulfur(VI) fluoride electrophile, such as an arenesulfonyl fluoride, with a nucleophile to form a stable covalent linkage. nih.govmonash.edu

The fundamental tenets of SuFEx chemistry are rooted in the distinct properties of the S(VI)-F bond:

Stability: The S(VI)-F bond is exceptionally stable under a wide range of conditions, including in aqueous environments and in the presence of various functional groups, making it biocompatible. bldpharm.comsigmaaldrich.com It is resistant to oxidation, reduction, and strong acids. nih.gov

Latent Reactivity: Despite its stability, the electrophilicity of the sulfur center can be "unleashed" under specific activation conditions, allowing the exchange reaction to proceed rapidly and with high fidelity. nih.gov This controlled reactivity is a hallmark of click chemistry.

Activation of the S-F bond is crucial for the SuFEx ligation to occur. This is often achieved through the use of catalysts or promoters such as organic bases (e.g., triethylamine), bifluoride salts, or silylating agents. nih.gov These activators facilitate the departure of the fluoride ion. For instance, protons or silicon centers can stabilize the leaving fluoride ion, often by forming species like the stable bifluoride anion ([F-H-F]⁻) or the exceptionally strong silicon-fluorine (Si-F) bond, thereby driving the reaction forward. bldpharm.comnih.govnih.gov

Mechanistically, the SuFEx reaction is understood to proceed via a nucleophilic substitution at the sulfur center. acs.org Studies suggest the reaction can follow an Sₙ2-type pathway or an addition-elimination mechanism, depending on the reactants and conditions. acs.orgoup.com The reaction is characterized by its high efficiency, broad functional group tolerance, and the formation of robust sulfonyl-based linkages (e.g., sulfonamides, sulfamates, and sulfates). ucsd.edunih.gov

Aryl and alkyl sulfonyl fluorides are foundational electrophilic partners in SuFEx chemistry. nih.gov this compound (also known as mesitylenesulfonyl fluoride) serves as a valuable building block within this framework. Its structure, featuring the sterically hindered and electron-donating methyl groups on the aromatic ring, modulates the reactivity of the sulfonyl fluoride group, offering specific advantages in synthesis.

The integration of this compound into SuFEx protocols follows the general principles of the methodology. It can act as a "SuFExable hub," reacting with a diverse array of nucleophiles to construct more complex molecules. nih.govmonash.edu Common transformations include reactions with:

Phenols: In the presence of a base or a silyl-protected phenol, it forms stable aryl sulfonate esters.

Amines: It reacts with primary and secondary amines to yield robust sulfonamides. nih.gov

Alcohols: It can be used to synthesize alkyl sulfonate esters.

The presence of the bulky mesityl group can influence reaction rates and substrate scope compared to less hindered arenesulfonyl fluorides like phenylsulfonyl fluoride. This steric hindrance can enhance selectivity in certain applications. The compound's role as a SuFEx reagent is particularly relevant in fields like medicinal chemistry and materials science, where the precise and reliable formation of covalent bonds is paramount for creating libraries of functional molecules and polymers. ucsd.edunih.govresearchgate.net

Exploration of Radical Reactivity Pathways

While the reactivity of sulfonyl fluorides is often dominated by polar, two-electron pathways like SuFEx, recent research has unveiled the potential for radical-based transformations. This opens new avenues for the application of these compounds in synthesis.

The generation of radicals from arenesulfonyl fluorides is not as common as from their chloride counterparts due to the high strength of the S-F bond. bldpharm.com However, under specific energetic conditions, such as photoredox catalysis, radical pathways can be initiated. While direct photolysis of a robust compound like this compound to form a sulfonyl radical is challenging, indirect methods have proven effective for related compounds.

Recent advancements have focused on the design of redox-active precursors that can generate fluorosulfonyl radicals (•SO₂F) under visible light photoredox conditions. nih.govnih.gov For example, 1-fluorosulfonyl benzoimidazolium (FABI) salts have been developed as bench-stable, solid precursors that, upon single-electron reduction by an excited photocatalyst, release the •SO₂F radical. nih.gov This strategy bypasses the need to cleave the strong S-F bond in a simple arenesulfonyl fluoride directly. Although this research has not specifically highlighted this compound, the principles of generating sulfonyl radicals via photoredox catalysis could potentially be extended to precursors derived from it. Studies on arenesulfenyl fluorides have also shown they can undergo reactions upon exposure to ambient light, suggesting a propensity for photochemical activation in related sulfur-fluorine compounds. chemrxiv.org

The fluorosulfonyl radical (•SO₂F), once generated, is a key intermediate in radical fluorosulfonylation reactions. nih.gov This radical species can engage in various transformations that are inaccessible through polar pathways. A primary application is the addition to unsaturated systems like alkenes and alkynes.

The general mechanism for the photoredox-catalyzed radical fluorosulfonylation of an alkene involves the following steps:

Radical Generation: A photocatalyst, excited by visible light, reduces a redox-active precursor (like a FABI salt) to generate the •SO₂F radical. nih.gov

Radical Addition: The electrophilic •SO₂F radical adds across the double bond of an alkene, forming a carbon-centered radical intermediate.

Oxidation and Termination: This radical intermediate is then oxidized by the oxidized photocatalyst (or another oxidant in the system) to form a carbocation, which is subsequently trapped or eliminated to yield the final vinyl sulfonyl fluoride product. nih.gov

This radical pathway has been shown to be highly effective for a wide range of olefins, including electron-rich substrates that are often incompatible with polar methods using reagents like FSO₂Cl. nih.gov The use of a radical mechanism provides access to multi-substituted vinyl sulfonyl fluorides, which are valuable building blocks and themselves are useful SuFEx reagents. nih.govnih.gov This demonstrates that harnessing radical intermediates from sulfonyl fluoride sources significantly expands the synthetic utility of this important functional group.

Advanced Applications and Synthetic Utility in Chemical Research

Role as a Versatile Reagent in Complex Organic Synthesis

Sulfonyl fluorides, as a class of compounds, are recognized for their utility as synthetic intermediates and building blocks in organic synthesis. researchgate.netccspublishing.org.cn Their balanced reactivity and stability, particularly when compared to the more reactive sulfonyl chlorides, make them advantageous in complex molecular construction. researchgate.net The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, a click chemistry transformation, has significantly expanded the application of sulfonyl fluorides in creating diverse organic molecules. acs.org

While the general class of sulfonyl fluorides is widely applied, specific documented examples of 2,4,6-trimethylbenzenesulfonyl fluoride as a key reagent in the total synthesis of complex natural products are not extensively reported in the readily available scientific literature. However, its structural features suggest its potential as a building block. The trimethyl-substituted aromatic ring offers a sterically hindered and electron-rich moiety that can influence the reactivity and selectivity of the sulfonyl fluoride group. This substitution pattern can be exploited to control the introduction of the sulfonyl group in a specific chemical environment.

The application of sulfonyl fluorides in multicomponent and cyclization reactions further underscores their versatility. researchgate.net These strategies allow for the rapid assembly of complex molecular architectures from simpler starting materials, a key aspect of modern synthetic chemistry.

Application in Functional Group Transformations and Derivatizations

The sulfonyl fluoride group is a robust functional group that can participate in a variety of chemical transformations. researchgate.net This allows for the derivatization of molecules containing this moiety, expanding their synthetic utility. While specific examples detailing the extensive use of this compound for a wide array of functional group transformations are not prevalent in the reviewed literature, the inherent reactivity of the sulfonyl fluoride group itself provides insight into its potential applications.

One of the primary transformations of sulfonyl fluorides is their conversion into other sulfur-containing functional groups. For instance, they can be used to form sulfonamides, sulfonate esters, and sulfones. ccspublishing.org.cn The controlled reactivity of the sulfonyl fluoride allows for these transformations to be carried out under conditions that might not be compatible with more reactive sulfonylating agents like sulfonyl chlorides.

A notable application of a derivative of this compound is in the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones. These compounds, synthesized through a condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide (B98524) and various benzaldehydes, have shown potential as antimicrobial agents. This demonstrates how the core structure of this compound can be elaborated to create biologically active molecules.

Utilization in Chemical Biology for Bioconjugation and Probe Development (general class)

The general class of sulfonyl fluorides has emerged as a powerful tool in chemical biology, particularly for bioconjugation and the development of chemical probes. acs.orgrsc.org Their "click" reactivity, characterized by high efficiency and specificity, makes them suitable for labeling complex biological molecules. acs.org

Sulfonyl fluorides are known to covalently modify specific amino acid residues within proteins, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. ccspublishing.org.cn This context-specific reactivity allows for the development of highly selective covalent inhibitors and activity-based protein profiling (ABPP) probes. These probes can be used to study enzyme function, identify new drug targets, and understand disease mechanisms.

The stability of the sulfonyl fluoride group in aqueous environments, coupled with its ability to react with a broader range of nucleophilic amino acid residues compared to traditional cysteine-targeting warheads, makes it a "privileged" functional group in chemical biology. acs.org This expanded targeting scope opens up new possibilities for probing the proteome and developing novel therapeutics.

Development of Radiolabeled Analogs for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers. The development of novel radiotracers is crucial for advancing our understanding of biological processes and for the diagnosis and monitoring of diseases. The sulfur-fluorine bond has gained increasing importance in PET radiochemistry. researchgate.net

The general class of sulfonyl fluorides has been explored for the development of ¹⁸F-labeled ligands for PET imaging. nih.gov The ¹⁸F isotope is a commonly used positron emitter due to its favorable decay properties. The synthesis of ¹⁸F-labeled sulfonyl fluorides often involves the reaction of a corresponding sulfonyl chloride precursor with [¹⁸F]fluoride. acs.org

A study investigating the stability of various aryl sulfonyl fluorides for PET applications found that steric hindrance around the sulfur-[¹⁸F]fluorine bond is a critical factor for protecting the bond from hydrolysis in biological environments. researchgate.net Specifically, [¹⁸F]2,4,6-triisopropylbenzenesulfonyl fluoride, an analog of the title compound, was found to be 95% intact after two hours in rat serum at physiological temperature. researchgate.net This finding suggests that the trimethyl substitution in this compound would also contribute to the stability of its radiolabeled form, making it a potentially viable candidate for the development of PET tracers. The stability of ¹⁸F-labeled this compound in rat serum and PBS has also been a subject of research.

Table 1: Stability of a Sterically Hindered Aryl [¹⁸F]Sulfonyl Fluoride Analog

| Compound | Environment | Incubation Time | Stability |

|---|---|---|---|

| [¹⁸F]2,4,6-triisopropylbenzenesulfonyl fluoride | Rat Serum (37°C) | 2 hours | 95% intact researchgate.net |

Contributions to Polymer Chemistry and Material Science (general class)

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has not only impacted organic synthesis and chemical biology but has also opened new avenues in polymer chemistry and material science. researchgate.netacs.org The reliability and efficiency of the SuFEx reaction make it an attractive tool for the synthesis of novel polymers and materials with precisely defined structures and properties.

Sulfonyl fluorides can be used as monomers or as functional groups to modify existing polymers. The SuFEx reaction allows for the creation of polysulfonates and polysulfamides, which are classes of polymers with potential applications in a variety of areas, including engineering plastics, membranes, and biomedical materials. The robust nature of the S-F bond allows for the incorporation of the sulfonyl fluoride moiety into complex polymer architectures under a range of reaction conditions.

The versatility of SuFEx chemistry enables the synthesis of a wide array of functional polymers. By choosing appropriate reaction partners for the sulfonyl fluoride group, polymers with tailored properties such as thermal stability, chemical resistance, and specific biological activities can be designed and synthesized.

Precursor for the Synthesis of Diverse Sulfonamide and Sulfamate (B1201201) Scaffolds

The sulfonamide functional group is a key structural motif found in a wide range of pharmaceuticals and agrochemicals. Similarly, sulfamates are an important class of organic compounds with diverse applications. This compound serves as a stable and convenient precursor for the synthesis of the corresponding 2,4,6-trimethylbenzenesulfonamide (B1594488) and related sulfamate scaffolds.

The reaction of sulfonyl fluorides with amines to form sulfonamides is a fundamental transformation. While this reaction can be slow, the use of activators such as calcium triflimide can significantly accelerate the process, allowing for the synthesis of a diverse array of sulfonamides under mild conditions. This approach provides an alternative to the use of more reactive and less stable sulfonyl chlorides.

Similarly, sulfonyl fluorides can be reacted with alcohols or amines to generate sulfamates. The development of catalytic methods for these transformations has expanded the scope and utility of sulfonyl fluorides as precursors to these important compound classes. The stability of this compound allows for its use in multi-step synthetic sequences where the sulfonyl fluoride group is carried through several steps before being converted to the desired sulfonamide or sulfamate.

Computational and Theoretical Studies of 2,4,6 Trimethylbenzenesulfonyl Fluoride

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the three-dimensional structure and conformational landscape of 2,4,6-trimethylbenzenesulfonyl fluoride (B91410).

Detailed computational studies on closely related analogs, such as 2,4,6-trimethylbenzene sulfonyl chloride, have been performed using the B3LYP method with a 6-311++G(d,p) basis set. semanticscholar.org These calculations reveal the optimized molecular geometry, including crucial bond lengths and angles. For 2,4,6-trimethylbenzenesulfonyl chloride, the introduction of two ortho-methyl groups significantly restricts the rotation around the S-C bond. semanticscholar.orgresearchgate.net This steric hindrance is also expected to be a dominant factor in the conformational preference of 2,4,6-trimethylbenzenesulfonyl fluoride, influencing the orientation of the sulfonyl fluoride group relative to the benzene (B151609) ring.

Table 1: Calculated Geometric Parameters for 2,4,6-Trimethylbenzene Sulfonyl Chloride (a close analog) This interactive table provides calculated bond lengths and angles from DFT B3LYP/6-311++G(d,p) calculations.

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-S Bond Length | 1.78 |

| S=O Bond Length | 1.43 |

| S-Cl Bond Length | 2.07 |

| C-S-O Angle | 108.5 |

| O-S-O Angle | 121.5 |

Data derived from studies on 2,4,6-trimethylbenzene sulfonyl chloride. semanticscholar.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of reaction mechanisms, including the identification of transition states and intermediates. For reactions involving this compound, computational studies can elucidate the pathways of nucleophilic substitution and other transformations.

The reactivity of sulfonyl fluorides has been a subject of extensive study, particularly their role as covalent modifiers of proteins. nih.gov The reaction of arylsulfonyl fluorides with nucleophilic amino acid residues, such as lysine (B10760008) and tyrosine, is of significant interest. nih.gov Computational studies can model these reactions to predict their feasibility and selectivity.

One of the key mechanistic questions for reactions of fluoroarenes is whether they proceed through a stepwise (Meisenheimer complex) or a concerted pathway. Computational investigations on the reaction of fluoroarenes with various nucleophiles have provided evidence for concerted mechanisms in several cases. researchgate.netnih.gov For instance, DFT calculations have shown that the nucleophilic aromatic substitution of fluoride in certain fluoroarenes by silyl (B83357) lithium reagents proceeds through a concerted ipso-substitution. researchgate.net Given the steric hindrance around the sulfur atom in this compound, a concerted mechanism for nucleophilic attack at the sulfur might be favored, avoiding the formation of a sterically demanding intermediate.

Furthermore, computational studies on the formation of aryl sulfonyl fluorides have highlighted the role of catalysts and reagents in the reaction pathway. For example, a DFT study on the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides detailed the transmetallation and SO2 insertion steps, revealing the kinetic and thermodynamic feasibility of each stage of the catalytic cycle. nih.gov

Theoretical Analysis of S-F Bond Energetics and Reactivity Descriptors

The strength of the sulfur-fluorine (S-F) bond is a critical factor governing the reactivity of this compound. Theoretical calculations provide a means to quantify the S-F bond dissociation energy (BDE) and to understand how it is influenced by the molecular structure.

Reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of a molecule's propensity to react in a certain way. numberanalytics.com Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule.

Fukui Functions: Indicate the most likely sites for nucleophilic and electrophilic attack within the molecule.

Computational analysis of these descriptors for this compound can predict its reactivity towards different reagents. The electrophilicity index, for example, would quantify its susceptibility to nucleophilic attack, a key reaction pathway for sulfonyl fluorides. nih.gov

Table 2: Homolytic Gas-Phase S-F Bond Dissociation Energies (BDEs) for Selected Sulfenyl-Type Fluorides This interactive table presents benchmark BDE values calculated at the W1w level of theory.

| Compound (RSF) | BDE at 298 K (kJ/mol) |

|---|---|

| HSF | 344.8 |

| CH3SF | 358.3 |

| C6H5SF | 340.1 |

| FSF | 343.1 |

Data from a quantum chemical study on sulfenyl-type fluorides. researchgate.net

Prediction of Spectroscopic Properties and Conformational Preferences through Simulation

Computational simulations are highly effective in predicting various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.

For this compound, experimental 1H and 19F NMR data are available. rsc.org DFT calculations can be used to compute the NMR shielding tensors, which can then be converted to chemical shifts. Comparison of the calculated and experimental shifts can help to confirm the molecular structure and assign the observed signals.

Vibrational spectroscopy is another area where computational methods excel. DFT calculations at the B3LYP/6-311++G(d,p) level have been successfully used to simulate the IR and Raman spectra of the closely related 2,4,6-trimethylbenzene sulfonyl chloride. semanticscholar.org The calculated vibrational frequencies and intensities show good agreement with experimental data, allowing for a detailed assignment of the vibrational modes. semanticscholar.org Similar calculations for this compound would provide a theoretical vibrational spectrum, which could be used to identify characteristic bands, such as the S-F stretching frequency.

Molecular dynamics (MD) simulations can be employed to explore the conformational preferences of this compound in different environments, such as in various solvents. These simulations track the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the relative populations of different conformers. researchgate.net The steric bulk of the ortho-methyl groups is expected to significantly influence the conformational landscape, and MD simulations can quantify the rotational barriers around the C-S bond.

Table 3: Experimental NMR Data for this compound This interactive table summarizes the reported NMR chemical shifts.

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| 1H | 7.03 (s, 2H), 2.64 (d, 6H), 2.35 (s, 3H) | CDCl3 |

| 19F | 68.1 | CDCl3 |

Data obtained from supporting information of a chemical synthesis study. rsc.org

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of sulfonyl fluorides, including 2,4,6-trimethylbenzenesulfonyl fluoride (B91410), is undergoing a transformation driven by the principles of green chemistry. bohrium.com Traditional methods often rely on hazardous reagents like highly toxic SO2F2 gas or KHF2. osaka-u.ac.jpsciencedaily.com The current research focus is on developing safer, more efficient, and environmentally benign synthetic routes. bohrium.comosaka-u.ac.jp

Recent breakthroughs include:

Aqueous Media Synthesis : A novel method has been developed for synthesizing β-sulfonyl aliphatic sulfonyl fluorides in water, a green solvent, without the need for metal ligands or additives. bohrium.com This process involves the conjugate addition of sodium sulfite (B76179) to ethenesulfonyl fluoride under mild conditions, with the desired products often isolable by simple filtration. bohrium.com

Thiols and Disulfides as Precursors : Researchers at Osaka University have pioneered a method to convert readily available thiols and disulfides into a wide range of sulfonyl fluorides. osaka-u.ac.jpsciencedaily.com This process uses the highly reactive SHC5® and potassium fluoride (KF), yielding only non-toxic sodium and potassium salts as byproducts. osaka-u.ac.jpsciencedaily.com This approach is noted for its low environmental impact, cost-effectiveness, and scalability. osaka-u.ac.jp

One-Pot Synthesis from Sulfonic Acids : Streamlining synthesis is another key aspect of green chemistry. A facile one-pot procedure has been reported for the synthesis of sulfonyl fluorides from their corresponding sulfonic acids or sulfonates. rsc.org This method, which successfully produced 2,4,6-trimethylbenzenesulfonyl fluoride with a 94% isolated yield, represents an improvement over two-pot procedures by reducing steps and waste. rsc.orgnih.gov These protocols often involve the in-situ formation of a sulfonyl chloride, followed by a halogen exchange. nih.gov

These innovations are expected to make the synthesis of sulfonyl fluorides like the title compound more accessible and sustainable for both laboratory and industrial applications. osaka-u.ac.jpsciencedaily.com

Table 1: Comparison of Modern Synthetic Methods for Sulfonyl Fluorides

| Synthetic Approach | Key Reagents/Conditions | Advantages | Citations |

|---|---|---|---|

| From Thiols/Disulfides | SHC5®, Potassium Fluoride (KF) | Safe, low-cost, minimal non-toxic byproducts, broad scope. | osaka-u.ac.jp, sciencedaily.com |

| From Sulfonic Acids | Cyanuric chloride, KHF2, Acetone | One-pot procedure, good yields for specific compounds like this compound. | rsc.org, nih.gov |

| Aqueous Synthesis | Sodium sulfite, Ethenesulfonyl fluoride, Water | Uses green solvent, no metal catalyst, simple filtration for product isolation. | bohrium.com |

Discovery of Novel Catalytic Systems for Enhanced Reactivity

The development of new catalytic systems is crucial for expanding the synthetic utility of sulfonyl fluorides. merckmillipore.com While significant progress has been made in synthesizing arylsulfonyl fluorides, research continues to find more efficient and selective catalysts. merckmillipore.com Emerging strategies include photoredox catalysis, electrocatalysis, and organocatalysis. merckmillipore.com

A particularly promising area is the use of transition-metal catalysis. nih.gov Systems based on palladium, copper, and nickel have been developed to facilitate the synthesis of sulfonyl fluorides from non-sulfur-containing substrates. nih.gov

More recently, a significant advancement has been made in bismuth-catalyzed reactions. Researchers have introduced a one-pot strategy for synthesizing aryl sulfonyl fluorides using Bi(III) redox-neutral catalysis. nih.gov This process facilitates the direct insertion of sulfur dioxide (SO2) into a bismuth-carbon bond. nih.gov Computational studies have been instrumental in understanding this catalytic cycle, revealing the critical role of the Bi(III) catalyst and a base (like potassium phosphate) in the reaction mechanism. nih.gov This synergistic approach has not only explained the reaction's intricacies but has also led to the rational design of new, potentially more efficient Bi(III) and Sb(III) catalysts. nih.gov

Expanded Applications in Late-Stage Functionalization and Drug Discovery Research

The sulfonyl fluoride moiety is increasingly recognized for its significant potential in drug discovery and chemical biology. merckmillipore.com Its unique balance of stability and reactivity makes it an ideal "warhead" for targeted covalent inhibitors. nih.govacs.org Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable under physiological conditions but can be prompted to react with nucleophilic residues on proteins. nih.govmdpi.com

Key research directions include:

Covalent Warheads : Sulfonyl fluorides form stable covalent bonds with the side chains of amino acids such as lysine (B10760008), tyrosine, and histidine. acs.org This allows for the design of highly specific covalent probes and inhibitors that can target proteins which may lack a more traditionally targeted cysteine residue nearby. acs.org

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry : The SuFEx reaction, considered a next-generation "click chemistry" transformation, has invigorated research into sulfonyl fluorides. merckmillipore.comnih.gov This reaction allows for the rapid and efficient connection of molecular building blocks, which is highly valuable in synthesizing compound libraries for drug screening. sigmaaldrich.comsigmaaldrich.com

Inverse Drug Discovery : An innovative "Inverse Drug Discovery" strategy uses mildly reactive electrophiles, including derivatives of sulfonyl fluorides like sulfuramidimidoyl fluorides (SAFs), to identify new protein targets within the human proteome. nih.govresearchgate.net This approach has successfully identified compounds that covalently bind to and inhibit important anti-cancer targets. nih.gov

Synthesis of Bioactive Molecules : The 2,4,6-trimethylbenzenesulfonyl scaffold has been used to create novel hydrazone derivatives. nih.govnih.govresearchgate.net In one study, a series of twenty-five 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested for antimicrobial activity. nih.gov One derivative, in particular, showed high activity against Gram-positive bacteria, with a minimal inhibitory concentration (MIC) as low as 7.81 to 15.62 µg/mL. nih.govresearchgate.net

Table 2: Selected 2,4,6-Trimethylbenzenesulfonyl Hydrazone Activity

| Compound Type | Target Organisms | Result | Citations |

|---|---|---|---|

| 2,4,6-trimethylbenzenesulfonyl hydrazones | Gram-positive bacteria | MIC values ranging from 7.81 to 500 µg/mL for the most active compounds. | nih.gov |

| 2,4,6-trimethylbenzenesulfonyl hydrazones | Gram-negative bacteria & Fungi | No significant activity observed for the hydrazone derivatives. | nih.gov |

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work is accelerating progress in understanding and utilizing sulfonyl fluorides. Density Functional Theory (DFT) calculations, for example, are providing unprecedented insight into reaction mechanisms that are difficult to probe experimentally. nih.gov

A prime example is the aforementioned Bi(III) redox-neutral catalysis for aryl sulfonyl fluoride synthesis. nih.gov While the Cornella group experimentally developed this one-pot strategy, a comprehensive computational investigation was subsequently performed to dissect the mechanism. nih.gov This study elucidated a three-stage catalytic cycle:

Transmetallation : Generation of a key Bi(III)-phenyl intermediate.

SO2 Insertion : Insertion of sulfur dioxide into the bismuth-carbon bond.

S(IV)-Oxidation : Formation of the final aryl sulfonyl fluoride product and regeneration of the Bi(III) catalyst.

This computational work not only confirmed the feasibility of each step but also led to the rational design of new Bi(III) and Sb(III) catalysts predicted to have lower activation barriers, paving the way for future experimental validation. nih.gov This synergy is a powerful paradigm for accelerating the discovery of new reactions and catalysts. nih.gov

Development of Advanced Materials Utilizing the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a valuable component in the design of advanced materials due to its unique properties and the versatility of the SuFEx reaction. nih.govresearchgate.net Research is focused on incorporating this moiety into polymers and other materials to create novel functionalities. researchgate.netnih.gov

Emerging applications include:

Fluorinated Polymers : Sulfonyl fluorides are used to modify polymers, enhancing properties such as solubility, stability, and reactivity. researchgate.net Side-chain fluorinated polymers (SCFPs), which have a non-fluorinated backbone with fluorinated side chains, are a significant class of these materials. nih.gov

Organic Electronics : The modification of polymers with sulfonyl fluorides is being explored for the development of new materials for organic electronics. researchgate.net

Advanced Electrolytes : Ionic liquids (ILs) containing the sulfonyl fluoride moiety are being investigated as promising candidates for advanced battery technology. nih.gov The -SO2F group provides high electronegativity, which can increase anodic stability. It is hypothesized that these ILs may exhibit high ionic conductivity and promote favorable solvation of lithium ions, making them suitable as electrolytes in lithium-polymer and lithium-sulfur batteries. nih.gov

The stability and predictable reactivity of the sulfonyl fluoride group make it a powerful building block for the next generation of high-performance materials. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4,6-trimethylbenzenesulfonyl fluoride, and how can purity be validated?

Synthesis typically involves sulfonation of mesitylene followed by halogen exchange. For example, sulfonation with chlorosulfonic acid yields the sulfonyl chloride, which can be converted to the fluoride via reaction with KF or other fluorinating agents. Purification is achieved via recrystallization (e.g., using chloroform/hexane) or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires:

- Thin-layer chromatography (TLC) with a chloroform-ethanol (10:1) mobile phase to monitor reaction progress .

- 1H NMR spectroscopy (DMSO-d6): Methyl groups appear as singlets at δ 2.2–2.6 ppm, while aromatic protons resonate at δ 7.0–7.1 ppm. The sulfonyl fluoride group does not split signals due to symmetry .

- Elemental analysis to confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Key techniques include:

- 1H and 13C NMR : Identify hydrazone formation (δ 7.8–8.9 ppm for =CH protons; δ 142–147 ppm for =CH carbons) and sulfonyl group stability .

- FT-IR : Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.

- Melting point analysis : Compare observed values (e.g., 140–158°C for hydrazones) with literature to assess crystallinity .

Q. What storage conditions optimize the stability of this compound?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture absorption, which degrades sulfonyl fluorides faster than chlorides .

Advanced Research Questions

Q. How can researchers design antimicrobial activity assays for sulfonyl fluoride derivatives?

Follow EUCAST/CLSI protocols :

- Minimum Inhibitory Concentration (MIC) : Prepare serial dilutions (1.95–1000 µg/mL) in Mueller-Hinton broth. Inoculate with Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) and incubate for 18–24 h at 37°C. MIC is the lowest concentration inhibiting visible growth.

- Minimum Bactericidal Concentration (MBC) : Subculture MIC samples on agar plates; MBC is the lowest concentration yielding ≤3 colonies.

- Positive controls : Use ciprofloxacin (MIC = 0.48 µg/mL) and nitrofurantoin (MIC = 15.62 µg/mL) for comparison .

Q. Table 1. Example MIC/MBC Data for 2,4,6-Trimethylbenzenesulfonyl Hydrazones

| Compound | Bacillus subtilis ATCC 6633 (MIC/MBC, µg/mL) | Staphylococcus aureus ATCC 25923 (MIC/MBC, µg/mL) |

|---|---|---|

| Derivative 24 | 7.81/7.81 | 15.62/15.62 |

| Ciprofloxacin | 0.03/0.03 | 0.48/0.48 |

Q. How do steric/electronic substituent effects influence the bioactivity of sulfonyl fluoride derivatives?

- Electron-withdrawing groups (e.g., -I, -Br) enhance activity by increasing electrophilicity. For example, 5-bromo-2-hydroxyphenyl derivatives show MIC = 31.25 µg/mL against B. subtilis, outperforming ampicillin (MIC = 62.5 µg/mL) .

- Steric hindrance : Bulky substituents (e.g., diiodophenyl) improve selectivity for Gram-positive bacteria by restricting access to bacterial efflux pumps .

Q. How should researchers resolve contradictions in reactivity data between sulfonyl fluorides and chlorides?

- Kinetic studies : Compare hydrolysis rates in aqueous buffers (pH 7.4, 37°C). Fluorides are more hydrolytically stable (t₁/₂ > 24 h) vs. chlorides (t₁/₂ ~1 h) .

- Coupling efficiency : Optimize solvent polarity (e.g., DMF for fluorides vs. THF for chlorides) and temperature (0–25°C) to account for slower fluoride reactivity in nucleophilic substitutions .

Methodological Notes

- Avoid commercial sources : Prioritize in-house synthesis or academic suppliers for reagents to ensure reproducibility.

- Data validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to address variability in bioactivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products